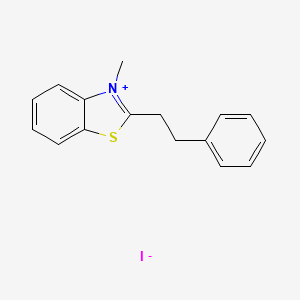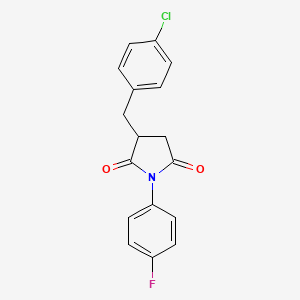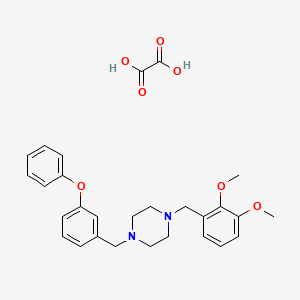![molecular formula C25H31ClN2O2 B5184630 4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-(2-phenylethyl)piperidine](/img/structure/B5184630.png)
4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-(2-phenylethyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-(2-phenylethyl)piperidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as CPOP and is used in various research studies to investigate its mechanism of action and its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of CPOP is not fully understood, but it is believed to involve the modulation of the sigma-1 receptor. This receptor is known to interact with a range of other proteins and molecules in the body, and its activation has been shown to have a range of effects on cellular processes.
Biochemical and physiological effects:
Studies have shown that CPOP can have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of calcium signaling, and the promotion of cell survival. These effects are believed to be related to the compound's interaction with the sigma-1 receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using CPOP in laboratory experiments is its high affinity for the sigma-1 receptor, which allows for precise targeting of this protein. However, one of the limitations of using CPOP is its relatively low solubility in water, which can make it difficult to work with in certain experimental conditions.
Direcciones Futuras
There are a number of potential future directions for research involving CPOP. One area of interest is the development of more potent and selective compounds that can target the sigma-1 receptor with greater precision. Another area of interest is the investigation of the potential therapeutic applications of CPOP and related compounds in the treatment of various neurological disorders, including Alzheimer's disease and neuropathic pain.
In conclusion, 4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-(2-phenylethyl)piperidine is a chemical compound with significant potential for use in scientific research. Its high affinity for the sigma-1 receptor makes it a valuable tool for investigating the role of this protein in various physiological processes, and its biochemical and physiological effects make it a promising candidate for the development of new therapeutic agents. Further research in this area is needed to fully understand the potential applications of CPOP and related compounds in the field of neuroscience.
Métodos De Síntesis
The synthesis of CPOP involves the reaction of 5-chloro-2-(1-piperidinylcarbonyl)phenol with 1-(2-phenylethyl)piperidine in the presence of a base. The reaction is carried out in an organic solvent and requires careful monitoring of the reaction conditions to ensure a high yield of the desired product.
Aplicaciones Científicas De Investigación
CPOP has been used in various research studies to investigate its potential applications in the field of neuroscience. Specifically, CPOP has been shown to have an affinity for the sigma-1 receptor, which is a protein that is involved in a range of physiological processes, including pain perception, memory formation, and cell survival.
Propiedades
IUPAC Name |
[4-chloro-2-[1-(2-phenylethyl)piperidin-4-yl]oxyphenyl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31ClN2O2/c26-21-9-10-23(25(29)28-14-5-2-6-15-28)24(19-21)30-22-12-17-27(18-13-22)16-11-20-7-3-1-4-8-20/h1,3-4,7-10,19,22H,2,5-6,11-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRJIEHPLCJDLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(C=C(C=C2)Cl)OC3CCN(CC3)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-Chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-(2-phenylethyl)piperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{6-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-3-pyridazinyl}azepane](/img/structure/B5184560.png)


![N-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}-2-thiophenecarboxamide](/img/structure/B5184582.png)
![N-[1-(1-{[5-(hydroxymethyl)-2-furyl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]-4-phenylbutanamide](/img/structure/B5184595.png)


![N~2~-(2-methoxy-5-nitrophenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5184618.png)

![4-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide](/img/structure/B5184637.png)
![5-(2-thienyl)-N-(2-thienylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5184638.png)
![methyl 2-({4-[allyl(methylsulfonyl)amino]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5184646.png)
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-methylglycinamide](/img/structure/B5184648.png)